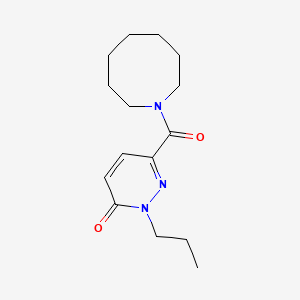
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide, also known as Mps-1-IN-1, is a small molecule inhibitor that targets the mitotic checkpoint kinase Mps-1. Mps-1 is an important regulator of the mitotic checkpoint, which ensures that chromosomes are properly aligned and segregated during cell division. Inhibition of Mps-1 has been shown to induce mitotic defects and cell death in cancer cells, making it a promising target for cancer therapy.
Wirkmechanismus
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide works by inhibiting the activity of Mps-1, which is a key regulator of the mitotic checkpoint. Mps-1 is responsible for ensuring that chromosomes are properly aligned and segregated during cell division, and inhibition of Mps-1 can lead to mitotic defects and cell death. N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide has been shown to induce mitotic defects, including chromosome misalignment and spindle checkpoint activation, which ultimately leads to cell death.
Biochemical and Physiological Effects:
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to inducing mitotic defects and cell death, N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide has also been shown to inhibit the phosphorylation of several downstream targets of Mps-1, including BubR1 and Mad1. This suggests that N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide may have additional effects beyond its role in mitotic checkpoint regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to administer and study. Additionally, N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide has been extensively studied in preclinical models of cancer, which provides a wealth of data on its potential therapeutic applications. However, one limitation of using N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide is that it may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide. One area of interest is the development of more potent and selective inhibitors of Mps-1, which could improve the efficacy and safety of this class of drugs. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to Mps-1 inhibition. Finally, there is interest in exploring the potential of Mps-1 inhibition in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Synthesemethoden
The synthesis of N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide involves several steps, including the preparation of the cyclopentanecarboxylic acid and the piperidine intermediate, followed by the coupling of the morpholine and sulfonamide groups. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In vitro studies have demonstrated that N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide can induce mitotic defects and cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown that N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide can inhibit tumor growth in mouse models of breast and lung cancer.
Eigenschaften
IUPAC Name |
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4S/c25-21(17-6-2-3-7-17)22-19-16-18(29(26,27)24-12-14-28-15-13-24)8-9-20(19)23-10-4-1-5-11-23/h8-9,16-17H,1-7,10-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQMRQWXLMWHNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7499990.png)
![N-(propan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7499992.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B7499995.png)
![2-(4-benzylpiperidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7500004.png)
![Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone](/img/structure/B7500011.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7500019.png)





